5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one: is an organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a 2,2-dimethylpropyl substituent at the 5-position. Its unique structure imparts specific chemical properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids. These reactions often lead to the formation of N-oxides.
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring can be opened or modified by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4); usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted oxazolidinones or ring-opened products.
Scientific Research Applications
5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibiotics.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones. This binding interferes with the formation of the initiation complex, thereby preventing the translation process and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.
Uniqueness
5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one is unique due to its specific substituent at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones.
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)4-6-5-9-7(10)11-6/h6H,4-5H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDQYHNAWOLCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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